1-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
1-[(2,5-Dimethylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine-dione derivative characterized by a bicyclic heteroaromatic core fused with a pyrimidine-dione ring. The compound features a (2,5-dimethylphenyl)methyl substituent at the 1-position and a 2-methylphenyl group at the 3-position.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N2O2S/c1-14-8-9-15(2)17(12-14)13-23-19-10-11-27-20(19)21(25)24(22(23)26)18-7-5-4-6-16(18)3/h4-12,20H,13H2,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYZMMKDEDVMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N2O2S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial properties and potential therapeutic applications.
- Molecular Formula : C22H21N2O2S
- Molecular Weight : 377.5 g/mol
- CAS Number : 1326848-26-3
Antimicrobial Activity
Research has demonstrated that thienopyrimidine derivatives exhibit significant antimicrobial activity. A study indicated that related thienopyrimidinone compounds showed potent antibacterial and antimycobacterial effects against various strains including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4c | E. coli | 10 µg/mL |
| 4e | S. aureus | 5 µg/mL |
| 5c | M. tuberculosis | 6.25 µg/mL |
The presence of specific substituents in the thienopyrimidine structure is crucial for enhancing antibacterial activity. Compounds with amido or imino side chains at position 3 were particularly effective .
The exact mechanism by which these compounds exert their antimicrobial effects is not fully elucidated; however, it is suggested that they may interfere with bacterial cell wall synthesis or inhibit key enzymatic pathways involved in microbial metabolism. Further studies are needed to clarify these pathways.
Case Studies
- Study on Antitubercular Activity : A series of thienopyrimidine derivatives were synthesized and tested against M. tuberculosis. The most potent derivatives exhibited MIC values in the range of 6.25 µg/mL, indicating strong antitubercular potential .
- Evaluation of Toxicity : In toxicity assessments using hemolytic assays, several compounds demonstrated non-toxic profiles up to concentrations of 200 µmol/L . This suggests a favorable safety margin for further development.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that:
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The 2,5-dimethylbenzyl group at N1 introduces significant steric hindrance, which may reduce enzymatic degradation compared to smaller substituents (e.g., ethenyl in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
